Destruxin E1 5

CAS No.: 79385-96-9

Cat. No.: VC19338734

Molecular Formula: C30H49N5O8

Molecular Weight: 607.7 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 79385-96-9 |

|---|---|

| Molecular Formula | C30H49N5O8 |

| Molecular Weight | 607.7 g/mol |

| IUPAC Name | 16-butan-2-yl-10,11,14-trimethyl-3-(oxiran-2-ylmethyl)-13-propan-2-yl-4-oxa-1,8,11,14,17-pentazabicyclo[17.4.0]tricosane-2,5,9,12,15,18-hexone |

| Standard InChI | InChI=1S/C30H49N5O8/c1-8-18(4)24-29(40)34(7)25(17(2)3)30(41)33(6)19(5)26(37)31-13-12-23(36)43-22(15-20-16-42-20)28(39)35-14-10-9-11-21(35)27(38)32-24/h17-22,24-25H,8-16H2,1-7H3,(H,31,37)(H,32,38) |

| Standard InChI Key | ZYTHYMZQQBWDDS-UHFFFAOYSA-N |

| Canonical SMILES | CCC(C)C1C(=O)N(C(C(=O)N(C(C(=O)NCCC(=O)OC(C(=O)N2CCCCC2C(=O)N1)CC3CO3)C)C)C(C)C)C |

Introduction

Chemical Identity and Structural Features

Molecular Composition

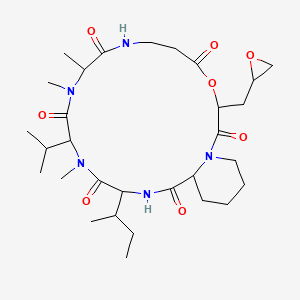

Destruxin E1 5 is a 19-membered cyclic depsipeptide characterized by a backbone of alternating amino acids and an α-hydroxy acid residue. Its molecular formula, C30H49N5O8, distinguishes it from other destruxins, such as Destruxin E (C29H47N5O8), by the addition of a methyl group and extended alkyl side chain . The compound’s molecular weight of 607.75 g/mol (calculated) aligns with high-resolution mass spectrometry (HR-MS) data, which report a [M+H]+ ion at m/z 608.3996 .

Table 1: Comparative Molecular Properties of Destruxin E1 5 and Related Analogues

| Compound | Molecular Formula | Molecular Weight (g/mol) | [M+H]+ (m/z) |

|---|---|---|---|

| Destruxin E1 5 | C30H49N5O8 | 607.75 | 608.3996 |

| Destruxin E | C29H47N5O8 | 593.7 | 594.3489 |

| Destruxin B | C29H47N5O7 | 577.7 | 578.3533 |

Stereochemical Configuration

The stereochemistry of Destruxin E1 5’s epoxide moiety is critical for its biological activity. Synthetic studies utilizing solid-phase peptide synthesis (SPPS) and macrolactonization have confirmed the (S)-configuration at the epoxide’s chiral center, a feature shared with Destruxin E . This configuration is stabilized by intramolecular hydrogen bonding between the epoxide oxygen and adjacent amide protons, as revealed by nuclear magnetic resonance (NMR) spectroscopy.

Biosynthesis in Metarhizium Species

Fungal Production Pathways

Destruxin E1 5 is biosynthesized by entomopathogenic fungi such as Metarhizium anisopliae through a nonribosomal peptide synthetase (NRPS) pathway. The NRPS machinery assembles the peptide backbone by sequentially coupling L-proline, N-methyl-L-valine, N-methyl-L-alanine, β-alanine, and isoleucine, followed by ester bond formation with an α-hydroxy acid subunit . Epoxidation of a terminal olefin in the hydroxy acid side chain completes the structure, a step catalyzed by cytochrome P450 monooxygenases .

Environmental and Host Interactions

Production of Destruxin E1 5 is upregulated during fungal infection of insect hosts, suggesting a role in overcoming host immunity. The compound induces apoptosis in insect hemocytes by disrupting mitochondrial membrane potential, a mechanism validated through flow cytometry assays. Field studies demonstrate that Metarhizium strains producing high titers of Destruxin E1 5 exhibit enhanced virulence against lepidopteran pests, including Spodoptera litura .

Synthetic Methodologies

Solid-Phase Peptide Synthesis (SPPS)

The total synthesis of Destruxin E1 5 involves SPPS to construct the linear peptide precursor. Key steps include:

-

Resin Loading: Attachment of Fmoc-protected β-alanine to 2-chlorotrityl chloride resin.

-

Sequential Coupling: Activation of amino acids using O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) and N,N-diisopropylethylamine (DIPEA) .

-

Macrolactonization: Cyclization of the linear precursor using 2-methyl-6-nitrobenzoic anhydride (MNBA) and 4-dimethylaminopyridine N-oxide (DMAPO) under high-dilution conditions (0.01 M) .

Table 2: Reaction Conditions for Macrolactonization

| Reagent | Concentration | Temperature | Yield (%) |

|---|---|---|---|

| MNBA/DMAPO | 0.01 M | 0°C → 25°C | 62 |

| DCC/DMAP | 0.1 M | 25°C | 28 |

Epoxidation Strategies

The final epoxide is introduced via Sharpless asymmetric epoxidation, employing titanium(IV) isopropoxide, (+)-diethyl tartrate, and tert-butyl hydroperoxide (TBHP). This method achieves an enantiomeric excess (ee) of >98% for the (S)-configuration . Solvent choice is critical; non-nucleophilic solvents like dichloromethane minimize side reactions such as ring-opening nucleophilic attacks.

Structural Elucidation Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H and 13C NMR spectra of Destruxin E1 5 reveal characteristic signals for the epoxide (δH 3.12 ppm, dd; δC 47.8 ppm) and N-methyl groups (δH 2.85–3.10 ppm). Nuclear Overhauser effect spectroscopy (NOESY) correlations confirm the cyclic backbone’s conformation, including transannular interactions between Pro-1 and Ile-5 residues .

Mass Spectrometric Analysis

High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) identifies the [M+H]+ ion at m/z 608.3996 (calc. 608.3678), with a mass deviation of 4.6 ppm . Tandem MS (MS/MS) fragments further validate the sequence, showing cleavages at ester and amide bonds .

Biological Activity and Mechanisms

V-ATPase Inhibition

Destruxin E1 5 inhibits vacuolar ATPase (V-ATPase) with an IC50 of 0.4 μM, comparable to the potent inhibitor bafilomycin A1 . The epoxide’s (S)-configuration is essential for binding to the V0 subunit, as demonstrated by a 10-fold reduction in activity for the (R)-diastereomer .

Insecticidal Activity

Against Plutella xylostella larvae, Destruxin E1 5 exhibits an LD50 of 2.3 μg/g, outperforming Destruxin A (LD50: 5.7 μg/g) . Its mode of action involves disrupting midgut epithelial cells, leading to ion imbalance and paralysis.

Applications and Challenges

Agricultural Bio-Pesticides

Destruxin E1 5 is formulated into oil-based sprays for field applications against resistant insect populations. Trials in rice paddies reduced Nilaparvata lugens infestations by 78% at 50 ppm .

Synthesis and Stability Issues

Scalability remains a challenge due to the low yields (≤62%) of macrolactonization . Additionally, the epoxide’s susceptibility to hydrolysis necessitates stabilized formulations for field use.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume